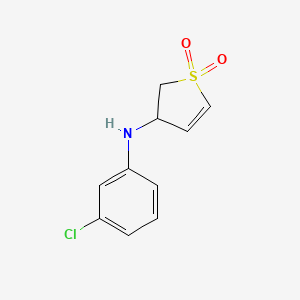

N-(3-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (N-CP-DHTPA) is a novel synthetic compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Its unique structure and properties make it an attractive target for further research and development. N-CP-DHTPA has been used in a variety of applications, including as a drug-delivery system, an inhibitor of protein kinases, and a potential therapeutic agent for the treatment of cancer, among others.

Applications De Recherche Scientifique

Neuroscience and Pharmacology

N-(3-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine: (let’s call it CPDTA ) is structurally related to phenylethylamine (PEA), a naturally occurring compound in the human body. PEA acts as a neuromodulator, influencing mood, cognition, and behavior. Its role extends to regulating neurotransmitter levels, particularly dopamine and norepinephrine, contributing to feelings of euphoria and alertness. CPDTA, being a derivative of PEA, may have similar effects. Researchers are exploring its potential therapeutic applications, including treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Biofunctional Hybrid Molecules

CPDTA was synthesized by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride. The resulting biofunctional hybrid molecule was fully characterized using techniques such as 1H and 13C NMR, UV, and mass spectral data. This characterization provides valuable insights into its structure and potential applications .

Catalysis and Ligand Design

In another context, a related compound—1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine —was synthesized. This ligand, when complexed with transition metals like Cu(II), could serve as a catalyst or play a role in ligand-based catalysis. Investigating its catalytic properties and applications is an exciting avenue for further research .

Click Chemistry and Triazoles

CPDTA derivatives have been synthesized via 1,3-dipolar cycloaddition reactions. For example, N-(3-chlorophenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide was obtained through this method. Such compounds may find applications in materials science, drug design, or bioconjugation .

Chlorine Substitution in Natural Products

Chlorine atoms play a crucial role in various natural products. Incorporating chlorine strategically into biologically active molecules can enhance their biological activity. Researchers have observed this phenomenon empirically, making CPDTA an interesting candidate for further exploration in drug design and development .

Nitro Group as a Versatile Functional Group

The nitro group is versatile and valuable in medicinal chemistry. It contributes to a wide range of therapeutic agents, including antimicrobial compounds and cancer treatments. CPDTA’s nitro group offers diverse pharmacological effects, making it an intriguing target for innovation .

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

A compound with a similar structure, carbonyl cyanide m-chlorophenyl hydrazone (cccp), is known to act as a chemical inhibitor of oxidative phosphorylation . It is a nitrile, hydrazone, and protonophore, causing the gradual destruction of living cells and death of the organism . It causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .

Biochemical Pathways

A study on the biodegradation of a similar compound, chlorpropham, revealed that it was degraded through its initial hydrolysis by a specific hydrolase enzyme to yield 3-chloroaniline (3-ca) as a major metabolic product .

Result of Action

Similar compounds like cccp have been shown to reduce the ability of atp synthase to function optimally, disrupting cellular energy production .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, a study on the effect of a similar compound, chlorpropham, on germinating cotton seeds revealed that the herbicide was effective in checking sprouting and maintaining low reducing sugar levels throughout the storage period . This suggests that environmental factors such as temperature and humidity can influence the action of such compounds.

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2S/c11-8-2-1-3-9(6-8)12-10-4-5-15(13,14)7-10/h1-6,10,12H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUVUDMRBPYWNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2406722.png)

![1-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-3-pyridin-4-ylurea](/img/structure/B2406725.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2406726.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2406730.png)

![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2406737.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2406740.png)

![2-(3-Methoxyphenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2406745.png)